N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
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Overview
Description
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is a chemical compound with the molecular formula C14H23INO2. It is characterized by the presence of an iodophenoxy group, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form corresponding iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Hydroxyl or amino-substituted phenoxy derivatives.
Scientific Research Applications
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(2-Iodophenoxy)ethoxy]ethyl}-2-propanamine: Similar structure but lacks the methyl group on the amine.
N-{2-[2-(2-Iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanaminium: Similar structure but in its protonated form.
Uniqueness
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to the presence of the iodophenoxy group and the methyl group on the amine, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15/h4-7,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHURUTPUZYYQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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